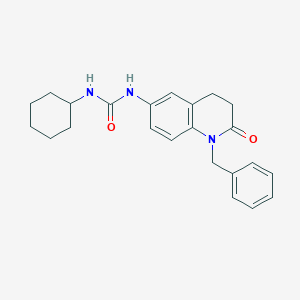

![molecular formula C17H13Cl2FN2O3S2 B2994362 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922896-33-1](/img/structure/B2994362.png)

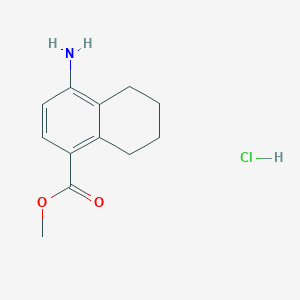

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as DCB-3503, is a novel small molecule that has been synthesized for scientific research purposes. It belongs to the class of benzothiazole sulfonamide compounds and has shown promising results in various research studies.

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

Research into the design and synthesis of novel inhibitors has been a prominent area of application for this compound. Studies have focused on the development of new chemical entities that exhibit inhibitory activity against various biological targets. For instance, the design and synthesis of novel ALS inhibitors highlighted the use of sulfonylurea and related compounds, demonstrating their herbicidal activities and the potential for further development in pest management (Tianrui Ren et al., 2000).

Antiviral and Antibacterial Applications

The synthesis and evaluation of derivatives have shown promising antiviral and antibacterial activities. Research into 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides discovered compounds with significant anti-tobacco mosaic virus activity, highlighting their potential in addressing viral diseases (Zhuo Chen et al., 2010). Similarly, studies on sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial properties against rice bacterial leaf blight, indicating their potential in agricultural applications (Li Shi et al., 2015).

Fluorescence and Spectroscopic Studies

Spectroscopic and theoretical investigations have explored the fluorescence properties of thiadiazole derivatives. These studies have provided insights into the dual fluorescence effects and molecular aggregation phenomena, suggesting applications in fluorescence-based detection and molecular probes (Iwona Budziak et al., 2019).

Anticonvulsant and Antidiabetic Research

The exploration of sulfonamide derivatives for their anticonvulsant and antidiabetic activities has led to the identification of compounds with significant potential in these therapeutic areas. Studies have synthesized derivatives exhibiting protective effects against convulsions and showing promising hypoglycemic activity, respectively, suggesting their relevance in the development of new treatments for diabetes and epilepsy (A. A. Farag et al., 2012; H. Faidallah et al., 2016).

Mechanosynthesis in Pharmaceutical Development

The application of mechanochemistry for the synthesis of pharmaceutically relevant compounds has been demonstrated, showcasing an innovative approach to drug synthesis. This method has been utilized to produce sulfonyl-(thio)ureas, including known antidiabetic drugs, highlighting a more sustainable and efficient pathway for pharmaceutical manufacturing (Davin Tan et al., 2014).

properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2FN2O3S2/c18-12-7-8-13-16(15(12)19)22-17(26-13)21-14(23)2-1-9-27(24,25)11-5-3-10(20)4-6-11/h3-8H,1-2,9H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWCFOPWVTHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)

![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)

![Methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2994296.png)

![2-[(2-Morpholino-5-nitrophenyl)methylene]-3-quinuclidinone](/img/structure/B2994300.png)

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)